![molecular formula C8H9N3O2S B2835580 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide CAS No. 303064-94-0](/img/structure/B2835580.png)
3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide
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Overview
Description
The compound “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This class of compounds has been studied for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide”, has been reported in various studies . For instance, a series of new 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives were effectively synthesized from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines .Molecular Structure Analysis
The molecular structure of “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” is characterized by the presence of a 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can manifest substituents in defined three-dimensional representations, which is a key feature exploited in drug design .Chemical Reactions Analysis
The chemical reactions involving “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” and similar compounds have been studied in the context of their synthesis . The reactions often involve the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring and the introduction of various functional groups .Scientific Research Applications
Catalyst Activation and Transfer Hydrogenation
Research on catalyst activation with Rhodium(III)/Iridium(III) complexes involving triazole-based ligands demonstrates the potential for compounds similar to 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide in catalysis, particularly in transfer hydrogenation reactions. Such complexes have been found to facilitate N-methylmorpholine N-oxide-based and Oppenauer-type oxidation of alcohols, as well as transfer hydrogenation of carbonyl compounds, showcasing their utility in synthetic organic chemistry (Saleem et al., 2014).
Synthetic Methodology and Chemical Transformations
Studies on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlight the importance of benzothiazole derivatives in creating novel cyclic compounds. Such research points to the versatility of benzothiazole and its derivatives in synthesizing complex molecules with potential biological activity (Greig et al., 2001).
Environmental and Biological Applications
The presence and removal of benzotriazoles in municipal wastewater studies illuminate another aspect where benzothiazole derivatives could be significant. These studies show the persistence and challenges of removing such compounds from the water, highlighting the environmental impact and the need for efficient degradation methods (Reemtsma et al., 2010).
Novel Reactions and Material Synthesis
Research into the generation of benzosultams via radical processes with the insertion of sulfur dioxide showcases innovative methods to produce sulfonated benzosultams, demonstrating the potential for sulfur and nitrogen-containing compounds in material science and synthetic chemistry (Zhou et al., 2017).
Future Directions
The future directions for research on “3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to elucidate their mechanisms of action and to optimize their synthesis methods .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have binding affinities at the ampa receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
It can be inferred from related compounds that it may act as a positive allosteric modulator of ampa receptors . Positive allosteric modulators enhance the activity of the receptor when the natural ligand is present. This means that when glutamate (the natural ligand for AMPA receptors) binds to the receptor, the presence of the compound enhances the receptor’s response .
Biochemical Pathways
Glutamatergic signaling is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially induce cell death in certain types of cancer cells.
properties
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)-1-methylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-11(9)8-6-4-2-3-5-7(6)14(12,13)10-8/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWZBBWDZAJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide |
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